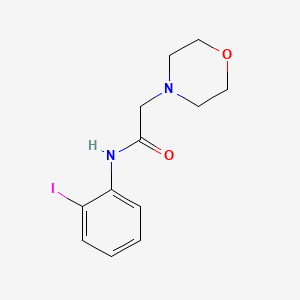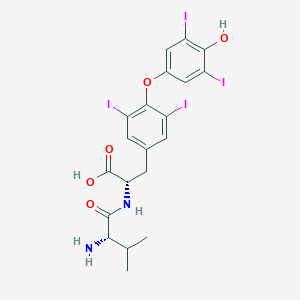![molecular formula C25H16OS3 B12564979 3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran CAS No. 302326-79-0](/img/structure/B12564979.png)
3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound features a unique structure with multiple thiophene rings, which are sulfur-containing heterocycles, and a naphthopyran core. The presence of these rings contributes to its interesting electronic and optical properties.
Vorbereitungsmethoden
The synthesis of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthopyran Core: This can be achieved through a cyclization reaction involving naphthol and an appropriate aldehyde under acidic conditions.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the naphthopyran core in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the bithiophene unit to the naphthopyran core, which can be achieved through a Stille coupling reaction using a stannylated bithiophene derivative and a palladium catalyst.
Analyse Chemischer Reaktionen
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the naphthopyran core or the thiophene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart windows and lenses that can change color in response to light.
Biology: The compound’s photochromic properties make it useful in studying light-induced biological processes and in the development of light-sensitive biomaterials.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light-activated compounds are used to treat certain medical conditions, including cancer.
Industry: It is used in the production of photochromic dyes and pigments for various industrial applications, including textiles and coatings.
Wirkmechanismus
The mechanism by which 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran exerts its effects is primarily based on its photochromic properties. When exposed to UV light, the compound undergoes a reversible structural change, leading to a change in its absorption spectrum and, consequently, its color. This process involves the breaking and forming of chemical bonds within the naphthopyran core and the thiophene rings. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound.
Vergleich Mit ähnlichen Verbindungen
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can be compared with other photochromic compounds, such as:
Spiropyrans: These compounds also exhibit photochromism but have a different core structure. They are known for their fast response to light and are used in similar applications.
Diarylethenes: These compounds have a different mechanism of photochromism, involving a reversible cyclization reaction. They are known for their high fatigue resistance and are used in optical data storage.
Fulgides: These compounds exhibit photochromism through a reversible ring-opening reaction. They are known for their thermal stability and are used in various optical applications.
The uniqueness of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran lies in its combination of a naphthopyran core with multiple thiophene rings, which imparts unique electronic and optical properties that are not found in other photochromic compounds.
Eigenschaften
CAS-Nummer |
302326-79-0 |
|---|---|
Molekularformel |
C25H16OS3 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
3-thiophen-2-yl-3-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C25H16OS3/c1-2-6-18-17(5-1)9-10-20-19(18)13-14-25(26-20,23-8-4-16-28-23)24-12-11-22(29-24)21-7-3-15-27-21/h1-16H |
InChI-Schlüssel |
MREURVFZYRXPCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
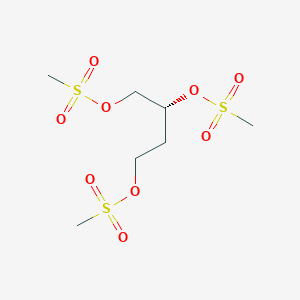

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
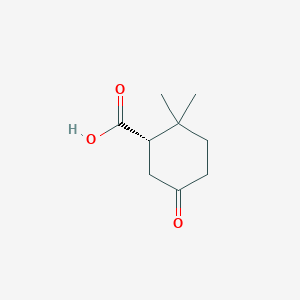
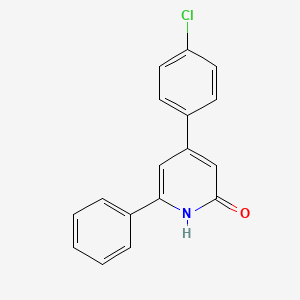
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
